molecular formula C20H21N B11761740 [(1R)-1-(naphthalen-1-yl)ethyl][(1R)-1-phenylethyl]amine

[(1R)-1-(naphthalen-1-yl)ethyl][(1R)-1-phenylethyl]amine

Cat. No.: B11761740
M. Wt: 275.4 g/mol
InChI Key: NRWPJJFNHXBWDM-HZPDHXFCSA-N
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Description

[(1R)-1-(naphthalen-1-yl)ethyl][(1R)-1-phenylethyl]amine is a chiral amine compound characterized by the presence of both naphthyl and phenylethyl groups attached to a central amine. This compound is notable for its applications in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R)-1-(naphthalen-1-yl)ethyl][(1R)-1-phenylethyl]amine typically involves the following steps:

    Starting Materials: The synthesis begins with ®-1-(naphthalen-1-yl)ethylamine and ®-1-phenylethylamine.

    Reaction Conditions: These amines are reacted under controlled conditions, often involving a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the desired amine product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions, ensuring consistent product quality.

    Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(1R)-1-(naphthalen-1-yl)ethyl][(1R)-1-phenylethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Secondary amines

    Substitution: Alkylated or acylated amines

Scientific Research Applications

Chemistry

In chemistry, [(1R)-1-(naphthalen-1-yl)ethyl][(1R)-1-phenylethyl]amine is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds. It is also employed in the synthesis of complex organic molecules.

Biology

The compound is utilized in the study of enzyme mechanisms and as a chiral ligand in the development of new catalysts for biochemical reactions.

Medicine

In medicinal chemistry, this compound serves as a building block for the synthesis of pharmaceutical agents, particularly those requiring chiral purity.

Industry

Industrially, the compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which [(1R)-1-(naphthalen-1-yl)ethyl][(1R)-1-phenylethyl]amine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing biochemical pathways and catalytic processes.

Comparison with Similar Compounds

Similar Compounds

  • ®-(+)-1-(1-Naphthyl)ethylamine
  • ®-(+)-1-Phenylethylamine
  • (S)-(-)-1-(2-Naphthyl)ethylamine
  • ®-(-)-1-Cyclohexylethylamine

Uniqueness

[(1R)-1-(naphthalen-1-yl)ethyl][(1R)-1-phenylethyl]amine is unique due to its dual chiral centers and the presence of both naphthyl and phenylethyl groups. This combination imparts distinct stereochemical properties, making it particularly valuable in asymmetric synthesis and chiral catalysis.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C20H21N

Molecular Weight

275.4 g/mol

IUPAC Name

(1R)-N-[(1R)-1-naphthalen-1-ylethyl]-1-phenylethanamine

InChI

InChI=1S/C20H21N/c1-15(17-9-4-3-5-10-17)21-16(2)19-14-8-12-18-11-6-7-13-20(18)19/h3-16,21H,1-2H3/t15-,16-/m1/s1

InChI Key

NRWPJJFNHXBWDM-HZPDHXFCSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N[C@H](C)C2=CC=CC3=CC=CC=C32

Canonical SMILES

CC(C1=CC=CC=C1)NC(C)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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